molecular formula C21H16ClN5O2S B11255047 N-(3-Acetylphenyl)-2-{[6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-B]pyridazin-3-YL]sulfanyl}acetamide

N-(3-Acetylphenyl)-2-{[6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-B]pyridazin-3-YL]sulfanyl}acetamide

Cat. No.: B11255047
M. Wt: 437.9 g/mol
InChI Key: NHPAFSFHYADRMG-UHFFFAOYSA-N
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Description

N-(3-Acetylphenyl)-2-{[6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-B]pyridazin-3-YL]sulfanyl}acetamide is a complex organic compound that belongs to the class of triazolopyridazines. This compound is characterized by its unique structure, which includes an acetylphenyl group, a chlorophenyl group, and a triazolopyridazine moiety. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Acetylphenyl)-2-{[6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-B]pyridazin-3-YL]sulfanyl}acetamide typically involves multiple steps. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-Acetylphenyl)-2-{[6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-B]pyridazin-3-YL]sulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or deacetylated products.

Scientific Research Applications

N-(3-Acetylphenyl)-2-{[6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-B]pyridazin-3-YL]sulfanyl}acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and potential biological activities.

    Biological Research: The compound is used in various biological assays to study its effects on different biological pathways and targets.

    Pharmaceutical Research: It is investigated for its potential use in drug development, particularly for its anti-inflammatory, anti-cancer, and antimicrobial properties.

    Industrial Applications: The compound may also find applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Acetylphenyl)-2-{[6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-B]pyridazin-3-YL]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The triazolopyridazine moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Acetylphenyl)-2-{[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-B]pyridazin-3-YL]sulfanyl}acetamide
  • N-(3-Acetylphenyl)-2-{[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-B]pyridazin-3-YL]sulfanyl}acetamide
  • N-(3-Acetylphenyl)-2-{[6-(4-bromophenyl)-[1,2,4]triazolo[4,3-B]pyridazin-3-YL]sulfanyl}acetamide

Uniqueness

N-(3-Acetylphenyl)-2-{[6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-B]pyridazin-3-YL]sulfanyl}acetamide is unique due to the presence of the chlorophenyl group, which may impart distinct biological activities and chemical properties compared to its analogs

Properties

Molecular Formula

C21H16ClN5O2S

Molecular Weight

437.9 g/mol

IUPAC Name

N-(3-acetylphenyl)-2-[[6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C21H16ClN5O2S/c1-13(28)15-3-2-4-17(11-15)23-20(29)12-30-21-25-24-19-10-9-18(26-27(19)21)14-5-7-16(22)8-6-14/h2-11H,12H2,1H3,(H,23,29)

InChI Key

NHPAFSFHYADRMG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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